molecular formula C17H13BrN4O5S2 B2396631 N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide CAS No. 893144-22-4

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide

Cat. No.: B2396631
CAS No.: 893144-22-4
M. Wt: 497.34
InChI Key: YIUXCVHZTKVLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H13BrN4O5S2 and its molecular weight is 497.34. The purity is usually 95%.
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Scientific Research Applications

Thiadiazole Derivatives and Antitumor Activity

Thiadiazoles, including 1,3,4-thiadiazole derivatives, are recognized for their antitumor activities. These compounds are of interest in the search for new antitumor drugs due to their diverse biological properties. The review by Iradyan et al. (2009) highlights the potential of imidazole derivatives, including those related to thiadiazole structures, in antitumor drug development. The compounds reviewed have passed preclinical testing stages, indicating the relevance of this chemical scaffold in creating compounds with various biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Quinazoline-4(3H)-ones in Medicinal Chemistry

Quinazoline derivatives, particularly quinazoline-4(3H)-ones and their derivatives, constitute an important class of fused heterocycles found in over 200 naturally occurring alkaloids. These compounds have been explored for their antibacterial activities, providing a basis for developing new medicinal agents. The work by Tiwary et al. (2016) reviews the significance of these structures in medicinal chemistry, highlighting their potential to combat antibiotic resistance (Tiwary, B. K., Pradhan, K., Nanda, A., & Chakraborty, R., 2016).

Biological Activity of Heterocyclic Systems Based on 1,3,4-Thiadiazoles

The pharmacological potential of 1,3,4-thiadiazole derivatives is extensive, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. Lelyukh's review (2019) emphasizes the importance of these heterocycles in medicinal chemistry due to their wide possibility for chemical modification and diverse pharmacological potential. This highlights the role of 1,3,4-thiadiazole and related structures as crucial scaffolds for expressing pharmacological activity, reinforcing their significance in the development of new drug-like molecules (Lelyukh, M., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures have shown antitumor activities against various human cancer cell lines .

Mode of Action

It’s known that similar compounds can induce apoptosis and cause cell cycle arrests in cancer cell lines . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the proliferation of cancer cells. Cell cycle arrest prevents the cells from dividing and proliferating.

Biochemical Pathways

The compound likely affects the biochemical pathways involved in cell cycle regulation and apoptosis . These pathways are crucial for controlling cell growth and division. When these pathways are disrupted, it can lead to uncontrolled cell growth, a hallmark of cancer.

Result of Action

The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . This suggests that the compound is effective in inhibiting the growth of these cancer cells.

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O5S2/c18-13-4-3-11(27-13)15(24)20-16-21-22-17(29-16)28-7-14(23)19-6-9-1-2-10-12(5-9)26-8-25-10/h1-5H,6-8H2,(H,19,23)(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUXCVHZTKVLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(O4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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